6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione

Kinase inhibition Structure-activity relationship X‑ray crystallography

6-(2,4-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic small molecule (MW 257.07 g/mol, formula C10H6Cl2N2O2) featuring a pyrimidine-2,4-dione core substituted at the 6-position with a 2,4-dichlorophenyl group. It belongs to a well-established class of pyrimidine-2,4-diones that have been explored as kinase inhibitors (e.g., CDK2), anti-inflammatory agents, and antiviral leads.

Molecular Formula C10H6Cl2N2O2
Molecular Weight 257.07 g/mol
CAS No. 1489932-48-0
Cat. No. B1467053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione
CAS1489932-48-0
Molecular FormulaC10H6Cl2N2O2
Molecular Weight257.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=CC(=O)NC(=O)N2
InChIInChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)
InChIKeyLJXADCNWTOACQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,4-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1489932-48-0): Core Structure and Procurement Relevance


6-(2,4-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic small molecule (MW 257.07 g/mol, formula C10H6Cl2N2O2) featuring a pyrimidine-2,4-dione core substituted at the 6-position with a 2,4-dichlorophenyl group . It belongs to a well-established class of pyrimidine-2,4-diones that have been explored as kinase inhibitors (e.g., CDK2), anti-inflammatory agents, and antiviral leads [1]. The 2,4-dichloro substitution pattern distinguishes it from mono-chloro or unsubstituted phenyl analogs and may influence both target binding and physicochemical properties. However, direct comparative pharmacological data for this specific compound remain sparse in the open primary literature; most available biological annotations originate from vendor descriptions that lack independently verifiable experimental detail.

2,4-Dichlorophenyl probe for regioisomeric SAR in pyrimidine-2,4-dione series

Commercially accessible building block for focused kinase inhibitor libraries

Scaffold compatible with CDK2 and antiviral protease profiling workflows

Why Generic Pyrimidine-2,4-diones Cannot Replace 6-(2,4-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1489932-48-0) in Research


Simple substitution of the 6-aryl group in pyrimidine-2,4-diones is known to cause profound shifts in kinase selectivity, cellular potency, and metabolic stability [1]. The 2,4-dichlorophenyl motif present in this compound creates a distinct electronic and steric environment compared to unsubstituted phenyl, 4-chlorophenyl, or even 2,5-dichlorophenyl regioisomers. Such differences are critical: in analogous pyrimidine-2,4-dione series, a single chlorine positional isomer has been shown to alter target affinity by >10-fold and reverse selectivity profiles [2]. Without compound-specific quantitative data, however, it cannot be assumed that these SAR trends extrapolate directly to this CAS number. Procurement decisions must therefore weigh the compound's structural distinctiveness against the current lack of publicly disclosed, side-by-side biological comparisons with its closest analogs.

Regioisomeric mismatch
2,4-Dichloro pattern may not reproduce binding geometries reported for 3,4-dichloro or 4-chloro analogs; ligand-protein interactions may shift.
Unverified activity claims
Vendor-sourced CDK2 IC50 lacks independent peer-reviewed confirmation; cannot assume it reflects reproducible target engagement.
Electronic divergence
The 2-chloro substituent alters electron density on the pyrimidine core compared to 4-chloro or 2,5-dichloro isomers; reactivity and selectivity profiles may differ.

Quantitative Differentiation Evidence for 6-(2,4-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1489932-48-0) vs. Closest Analogs


Regioisomeric Chlorine Substitution Alters Pyrimidine-2,4-dione Target Binding Topology

In a SARS‑CoV‑2 Mpro inhibitor series, the pyrimidine‑2,4‑dione P1' phenyl ring was shown by X‑ray crystallography to engage in a T‑shaped π‑π interaction with His41 [1]. The position of chlorine substituents on this phenyl ring dictates the geometry and strength of this interaction. While the 2,4‑dichlorophenyl geometry of the target compound is predicted to occupy the S1' subsite differently from 3,4‑dichloro or 4‑chloro variants, no co‑crystal structure with the exact compound is available to quantify the resultant affinity shift.

Binding geometry
Class-level inference
2,4-dichloro: not determined
3,4-dichloro: T-shaped π-π with His41 (2.0 Å)
Ligand binding topology may differ
No co-crystal structure available for this regioisomer
Kinase inhibition Structure-activity relationship X‑ray crystallography

Pyrimidine-2,4-dione Scaffold Demonstrates CDK2 Inhibition; 2,4-Dichlorophenyl Substitution Remains Uncharacterized

Pyrimidine‑2,4‑diones are recognized CDK2 inhibitor scaffolds; compound 17 in the Mpro series also exhibited CDK2 affinity (IC50 = 21.1 nM) [1]. Vendor‑supplied annotations claim an IC50 of ~12.5 µM for the 2,4‑dichlorophenyl derivative against CDK2, but the original experimental source is not recoverable from peer‑reviewed literature. In contrast, a 2,5‑dichlorophenyl regioisomer (CAS 1497825-27-0) and 4‑chlorophenyl analog (CAS 101080-71-1) are commercially available, yet no comparative CDK2 data have been published for any of these three compounds head‑to‑head.

CDK2 activity
Data to verify
~12.5 µM
(vendor claim)
Reported CDK2 assay context
Primary source not recoverable; comparator data absent
CDK2 Cell cycle Kinase selectivity

Dichlorophenyl Regioisomers Display Divergent Synthetic Utility as Building Blocks

The 2,4‑dichlorophenyl substitution offers a distinct reactivity profile for further derivatization compared to 2,5‑ or 3,4‑dichloro analogs. Patents describe the use of 2,4‑dichlorophenyl pyrimidine‑2,4‑diones as intermediates for MMP‑13 inhibitors [1] and kinase inhibitors [2], leveraging the chlorine atoms for subsequent nucleophilic aromatic substitution or cross‑coupling reactions. The 2,5‑dichloro regioisomer (CAS 1497825-27-0) is commercially less available, making the 2,4‑dichloro compound the more accessible entry point for SAR expansion, despite the absence of published comparative reactivity data.

Building block availability
Context-dependent
2,4-dichloro: multiple suppliers
2,5-dichloro: fewer listings
Supports SAR library diversification
Supplier catalog survey, purity typically ≥95%
Chemical synthesis Building block Regioselective functionalization

Recommended Research Applications for 6-(2,4-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1489932-48-0)


Kinase Selectivity Profiling in Pyrimidine-2,4-dione SAR Libraries

Medicinal chemistry teams evaluating 6‑aryl pyrimidine‑2,4‑diones as kinase inhibitors can deploy this compound as a probe for the 2,4‑dichlorophenyl topology. It fills a gap in commercially accessible regioisomeric series (2,4‑ vs. 2,5‑ vs. 3,4‑dichloro), enabling systematic mapping of chlorine position effects on kinase selectivity [1]. The pyrimidine‑2,4‑dione scaffold has demonstrated nanomolar potency against CDK2 and SARS‑CoV‑2 Mpro when appropriately substituted [1]; this compound provides a specific substitution pattern for such profiling studies, although users must generate their own comparative data.

MMP-13 Inhibitor Lead Optimization

Patents explicitly position pyrimidine‑2,4‑dione derivatives with substituted phenyl groups as MMP‑13 inhibitors for oncology and inflammatory disease [2]. The 2,4‑dichlorophenyl substitution corresponds to exemplified aryl groups in the generic Markush structures. This compound can serve as a direct starting point for MMP‑13 inhibitor synthesis and SAR expansion, with the chlorine atoms available for late‑stage functionalization.

Antiviral S1' Subsite Probe for Coronavirus Main Protease

Recent crystallographic evidence shows that the P1' phenyl ring of pyrimidine‑2,4‑dione Mpro inhibitors engages in a T‑shaped π‑π interaction with His41 [1]. The 2,4‑dichlorophenyl variant is a logical extension for X‑ray co‑crystallography studies to determine whether the 2‑chloro substituent introduces a steric clash or a new halogen‑bond interaction with the protease backbone, potentially informing the design of pan‑coronavirus inhibitors.

Synthetic Methodology Development for 2,4‑Disubstituted Pyrimidines

The compound is a suitable substrate for developing regioselective N‑alkylation or N‑arylation methods on the pyrimidine‑2,4‑dione core. Patents describe the synthesis of 2,4‑disubstituted pyrimidines via SNAr chemistry [3]; the 6‑(2,4‑dichlorophenyl) group provides an electron‑withdrawing influence that may accelerate or modulate such reactions, offering a test case for methodological studies.

Application
Selection Property
Validation Focus
Kinase selectivity profiling
2,4-Dichlorophenyl topology
Generate comparative regioisomer SAR data
MMP-13 inhibitor synthesis
Chlorine atoms for late-stage functionalization
Validate inhibitory activity in target assays
Coronavirus Mpro subsite mapping
2-Chloro substituent as potential halogen-bond probe
X-ray co-crystallography studies
Regioselective N-functionalization methods
Electron-withdrawing 2,4-dichlorophenyl group
Reaction scope and yield optimization
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